4-(2-Ethylphenyl)thian-4-ol
Description
4-(2-Ethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 2-ethylphenyl group. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the ethyl substituent, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
4-(2-ethylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-2-11-5-3-4-6-12(11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGGAUJTFNWALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Ethylphenyl)thian-4-ol involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Deposition Precipitation: This method involves the deposition of a precursor onto a support material, followed by precipitation to form the desired compound.
Hydrothermal Synthesis: This technique uses high-temperature and high-pressure conditions to facilitate the reaction between the starting materials.
Sol-Gel Method: This involves the transition of a solution into a gel, which is then dried and calcined to obtain the final product.
Solvothermal Method: Similar to hydrothermal synthesis, but uses organic solvents instead of water.
Industrial production methods often scale up these laboratory techniques, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(2-Ethylphenyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-(2-Ethylphenyl)thian-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as nanomaterials and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2-Ethylphenyl)thian-4-ol exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Purity |
|---|---|---|---|---|
| 4-(2-Ethylphenyl)thian-4-ol | 2-Ethylphenyl | Not reported | Thiane, hydroxyl | N/A |
| 4-(4-(Trifluoromethyl)phenyl)thian-4-ol | 4-Trifluoromethylphenyl | 262.29 | Thiane, hydroxyl, CF3 | 97% |
| 4-[5-(2-(4-Fluorophenoxy)ethyl)-4-methylthiazol-2-yl]azepan-4-ol hydrochloride | Thiazole, fluorophenoxy | 386.90 | Thiazole, azepane, F, Cl | N/A |
- Substituent Effects :
- The 2-ethylphenyl group in this compound likely enhances lipophilicity compared to the electron-withdrawing trifluoromethyl group in its para-substituted analog, which may reduce metabolic stability but improve membrane permeability .
- The thiazole-azepane hybrid in the hydrochloride salt (Table 1) demonstrates how heterocyclic diversity (e.g., thiazole vs. thiane) expands pharmacological profiles, though this compound’s charged nature may limit blood-brain barrier penetration .
Physicochemical Properties
- Solubility: Thian-ol derivatives are typically sparingly soluble in water due to aromatic and aliphatic substituents. Ethanol/water mixtures are common recrystallization solvents .
- Stability : The hydroxyl group in thian-4-ol derivatives may confer susceptibility to oxidation, necessitating storage under inert conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
